

Application Note: Spectrophotometric Quantification of 1,3,5-Triphenylformazan

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Compound of Interest

Compound Name: *1,3,5-Triphenylformazan*

Cat. No.: *B1222628*

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Introduction

1,3,5-Triphenylformazan (TPF) is a intensely colored, water-insoluble compound that is the end-product of the reduction of various tetrazolium salts, most notably 2,3,5-triphenyltetrazolium chloride (TTC) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).^{[1][2][3]} This reduction is a hallmark of metabolic activity, primarily driven by dehydrogenase enzymes and NAD(P)H in viable cells.^{[2][4]} Consequently, the quantification of TPF is a cornerstone of widely used colorimetric assays for assessing cell viability, proliferation, and cytotoxicity in drug discovery and biomedical research.^{[2][4][5]} Spectrophotometry provides a simple, rapid, and sensitive method for this quantification. This application note provides a detailed protocol for the spectrophotometric quantification of TPF.

Principle of the Method

The quantification of TPF is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. TPF exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically between 480 nm and 600 nm.^{[2][6][7]} By dissolving the formazan crystals in a suitable organic solvent and measuring the absorbance at its wavelength of maximum absorbance (λ_{max}), the concentration of TPF can be determined.^{[5][8]}

Key Quantitative Parameters

A summary of the key spectrophotometric parameters for **1,3,5-Triphenylformazan** is provided in the table below. It is important to note that the λ_{max} and molar absorptivity can vary slightly depending on the solvent used for solubilization.

Parameter	Value	Solvent	Reference
Molecular Formula	C ₁₉ H ₁₆ N ₄	-	[9][10]
Molecular Weight	300.36 g/mol	-	[9][11]
Appearance	Dark red to purple solid	-	[10]
λ_{max} (Absorbance Maximum)	~480 - 570 nm	Various Organic Solvents	[3][6][8]
Common Solubilizing Agents	Dimethyl sulfoxide (DMSO), Isopropanol, Ethanol, Acidified Isopropanol, Sodium Dodecyl Sulfate (SDS) in Dimethylformamide (DMF)	-	[8][12][13][14][15]

Experimental Protocol: Quantification of 1,3,5-Triphenylformazan

This protocol outlines the steps for creating a standard curve and quantifying TPF from a sample (e.g., from a cell-based assay).

Materials and Reagents

- **1,3,5-Triphenylformazan** (TPF) standard (CAS 531-52-2)
- Dimethyl sulfoxide (DMSO), spectrophotometric grade

- Microplate reader or spectrophotometer capable of reading absorbance in the 480-600 nm range
- 96-well clear flat-bottom microplates
- Serological pipettes and multichannel pipettes
- Eppendorf tubes or similar

Procedure

Part 1: Preparation of a TPF Standard Curve

- Prepare a TPF Stock Solution: Accurately weigh a known amount of TPF standard (e.g., 3 mg) and dissolve it in a precise volume of DMSO (e.g., 10 mL) to create a stock solution of known concentration (e.g., 0.3 mg/mL or 1 mM). Ensure complete dissolution by vortexing or gentle sonication.
- Prepare Serial Dilutions: Perform serial dilutions of the TPF stock solution with DMSO to create a series of standards with decreasing concentrations. For example, prepare standards ranging from 0.1 mg/mL down to 0.00156 mg/mL.
- Measure Absorbance: Pipette 100 μ L of each standard dilution into separate wells of a 96-well microplate. Include a blank control containing 100 μ L of DMSO only.
- Read Absorbance: Measure the absorbance of the standards and the blank at the optimal wavelength for your instrument, typically between 510 nm and 570 nm.^{[1][8]} A reference wavelength of >650 nm can be used to correct for background absorbance.^[2]
- Generate Standard Curve: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values (Y-axis) against the known TPF concentrations (X-axis). Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the R-squared value (which should be >0.99 for a good fit).

Part 2: Quantification of TPF in a Sample

- Sample Preparation: If TPF is generated within cells (e.g., from an MTT or TTC assay), the formazan crystals must first be solubilized.

- Carefully remove the culture medium without disturbing the formazan crystals.[13]
- Add a sufficient volume of DMSO (e.g., 100 µL per well in a 96-well plate) to each sample well to completely dissolve the formazan crystals.[16]
- Incubate for a short period (e.g., 10-15 minutes) at room temperature with gentle shaking to ensure complete solubilization.[13]
- Measure Sample Absorbance: Measure the absorbance of each sample at the same wavelength used for the standard curve.
- Calculate TPF Concentration: Use the equation from the linear regression of your standard curve to calculate the concentration of TPF in your samples.

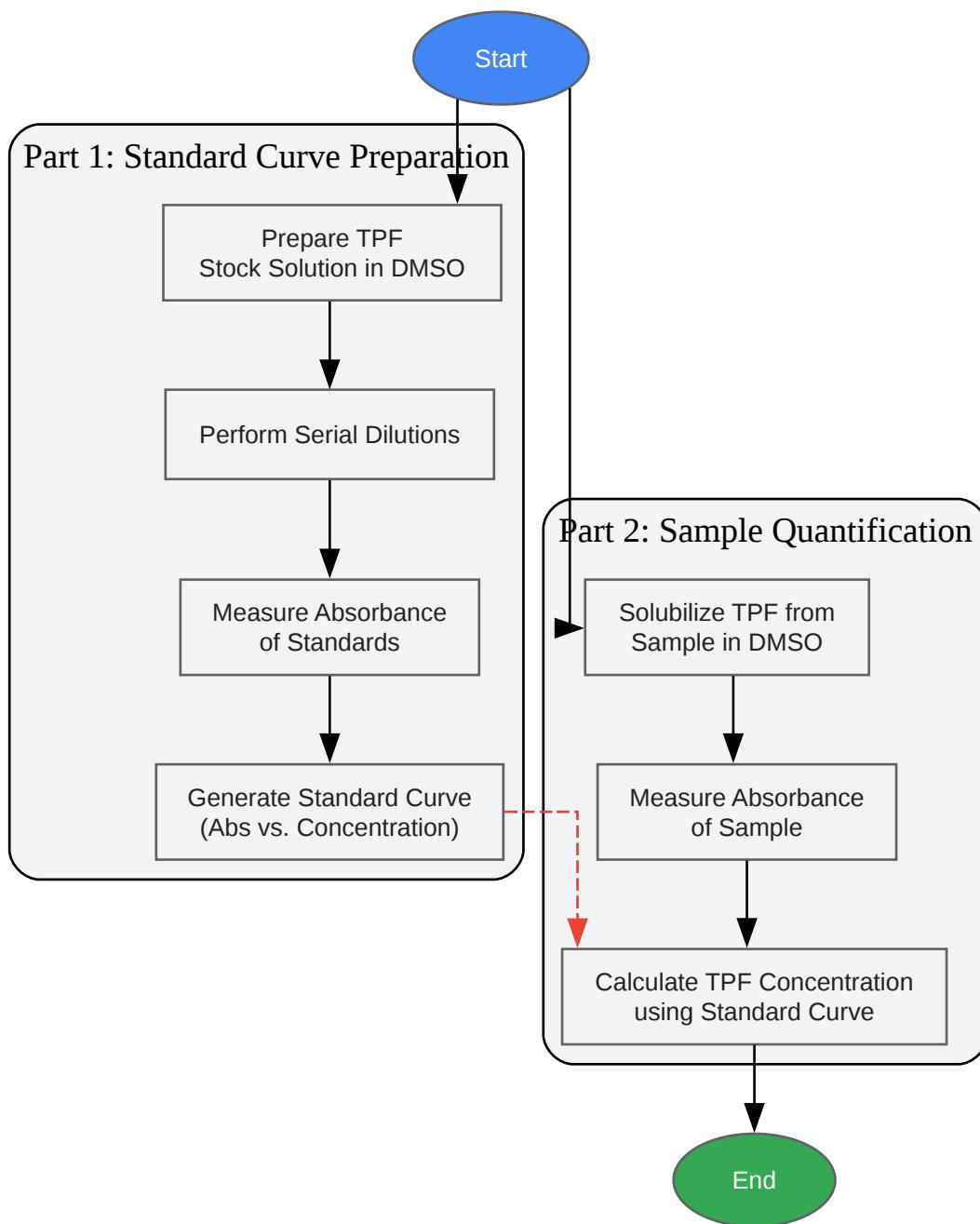
Concentration = (Absorbance_sample - c) / m

Where:

- Absorbance_sample is the absorbance of your sample.
- c is the y-intercept of the standard curve.
- m is the slope of the standard curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric quantification of **1,3,5-Triphenylformazan**.

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Caption: Workflow for the spectrophotometric quantification of **1,3,5-Triphenylformazan**.

Signaling Pathway in Cell Viability Assays

The formation of TPF is a critical step in MTT and TTC-based cell viability assays. The following diagram illustrates the general signaling pathway leading to TPF production in viable cells.

Caption: Cellular reduction of tetrazolium salts to formazan for viability assessment.

Conclusion

The spectrophotometric quantification of **1,3,5-Triphenylformazan** is a robust and widely applicable method in cellular and biochemical research. By following a standardized protocol and utilizing a standard curve for accurate concentration determination, researchers can obtain reliable and reproducible data on cell viability and metabolic activity. The choice of an appropriate solvent for formazan solubilization is critical for achieving optimal results.

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